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9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine - 16006-64-7

9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine

Catalog Number: EVT-367704
CAS Number: 16006-64-7
Molecular Formula: C11H14N4O3
Molecular Weight: 250.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine” is a chemical compound that has been synthesized from N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester in 5 steps by adopting the “α-amino aldehyde/olefination” technology .

Synthesis Analysis

The synthesis of this compound was performed by desulfurization of 2’-deoxy-6-thioguanine to give 2-amino-9-(2-deoxy-beta-D-ribofuranosyl)purine, diazotization with chloride replacement to give 2-chloro-9-(2-deoxy-beta-D-ribofuranosyl)purine, and the replacement of chloride with sulfur using thiolacetic acid and deacetylation .

Future Directions
  • Improving delivery systems: Developing efficient and targeted delivery systems to introduce the E. coli PNP gene specifically into tumor cells will be crucial for enhancing the efficacy and reducing potential side effects. []
  • Expanding the substrate range: Redesigning the E. coli PNP active site to cleave other prodrugs that are not substrates for the wild-type enzyme could broaden the applicability of this gene therapy approach. []

9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine

9-(2-Deoxy-β-D-ribofuranosyl)-purine-2-thione

  • Compound Description: This compound was synthesized by desulfurizing 2'-deoxy-6-thioguanine, followed by diazotization and chloride replacement, and finally replacing chloride with sulfur. []

6-Methylpurine (MeP)

  • Compound Description: A highly cytotoxic compound produced by the enzymatic cleavage of 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine (MeP-dR) by Escherichia coli purine nucleoside phosphorylase (PNP). []

9-(2-deoxy-β-D-ribofuranosyl)-6-phenylpurines

  • Compound Description: These compounds, with various substitutions at the 4-position of the phenyl ring, were synthesized using the Suzuki-Miyaura cross-coupling reaction. Unlike the highly active 6-phenylpurine ribonucleosides, these compounds did not exhibit significant cytostatic activity. []
Source and Classification

The molecular formula of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine is C11H14N4O3C_{11}H_{14}N_{4}O_{3} with a molecular weight of 250.25 g/mol. It is categorized under the Medical Subject Headings (MeSH) as a chemical and drug within the carbohydrates and glycosides category, specifically focusing on nucleosides and purine nucleosides . The compound has been submitted to the National Cancer Institute for evaluation, indicating its relevance in cancer research .

Synthesis Analysis

The synthesis of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine can be achieved through various methods, with one notable approach involving the conversion of inosine to the desired nucleoside. This process typically includes several steps:

  1. Chlorination: Inosine is first converted to a 6-chloropurine nucleoside.
  2. Cross-Coupling Reactions: The chlorinated intermediate undergoes palladium-catalyzed cross-coupling reactions with organozinc reagents (e.g., methylzinc bromide) to introduce the methyl group at the C-6 position .
  3. Deprotection: Following the cross-coupling, protective groups on the sugar moiety are removed to yield the final product.

This method has been noted for its mild reaction conditions and high yields, making it an efficient synthesis route for various substituted purine nucleosides .

Chemical Reactions Analysis

9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine participates in several important chemical reactions:

  1. Inhibition of Viral Replication: The compound acts by substituting itself for thymidine in viral DNA, disrupting normal replication processes. This inhibition occurs through interference with thymidylate phosphorylase and viral DNA polymerases .
  2. Substrate Activity: It has been evaluated for its substrate activity with Escherichia coli purine nucleoside phosphorylase, demonstrating its biochemical relevance .

These reactions highlight its potential as an antiviral agent and its utility in biochemical assays.

Mechanism of Action

The mechanism of action of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine primarily involves:

  • Targeting Viral DNA Synthesis: By mimicking thymidine, it integrates into viral DNA strands, leading to defective replication.
  • Biochemical Pathways Affected: The compound disrupts key pathways in viral replication by inhibiting enzymes critical for DNA synthesis .

This mechanism underpins its potential therapeutic applications in treating viral infections and possibly certain cancers.

Physical and Chemical Properties Analysis

Key physical and chemical properties of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine include:

  • Molecular Weight: 250.25 g/mol
  • Purity: Typically around 95%
  • Hazard Classification: Classified as an irritant under GHS guidelines .

These properties are essential for understanding its handling and application in laboratory settings.

Applications

The applications of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine are diverse:

  1. Antiviral Research: Its ability to inhibit viral replication makes it a candidate for developing antiviral therapies.
  2. Cancer Research: The compound's mechanism of action suggests potential use in cancer treatment by disrupting DNA synthesis in rapidly dividing cells .
  3. Biochemical Assays: It serves as a substrate in enzymatic assays involving purine nucleoside phosphorylase, aiding in research related to nucleotide metabolism .
Chemical Identity and Structural Analysis of 9-(2-Deoxy-beta-D-Ribofuranosyl)-6-Methylpurine

Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (2R,3S,5R)-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol, reflecting its precise stereochemical configuration. It is alternatively designated as 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine or 6-methylpurine-2'-deoxyriboside, with the CAS registry number 16006-64-7 [3] [6]. The molecular formula is C₁₁H₁₄N₄O₃ (molecular weight: 250.26 g/mol), confirmed by PubChem records [1].

The stereochemistry features a β-D-ribofuranose moiety where the purine base attaches at the anomeric carbon (C1') in a β-configuration. The 2'-deoxyribose sugar adopts a characteristic C2'-endo puckering conformation, which facilitates molecular recognition by enzymatic targets. The 6-methyl group on the purine ring introduces steric and electronic perturbations compared to canonical nucleosides like deoxyadenosine [4] [5].

Crystallographic and Spectroscopic Characterization

X-ray crystallography reveals this compound’s binding mode within biological targets. When complexed with Escherichia coli purine nucleoside phosphorylase (PNP), it exhibits a 2.30 Å resolution structure (PDB ID: 1PR2). The nucleoside binds with the 6-methylpurine base occupying a hydrophobic pocket, inducing a 2.6 Å shift in the sugar-phosphate alignment compared to adenosine. This distortion optimizes the substrate for phosphorolysis [2] [4].

Table 1: Crystallographic Data for Key Complexes

PDB IDComplex DescriptionResolution (Å)Key Structural Features
1PR2E. coli PNP + 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine2.30Hydrophobic pocket accommodation of 6-methyl group; sugar shift
1OVGM64V mutant PNP + compound2.20Enhanced active-site flexibility for modified substrates [7]

Spectroscopic analyses include ¹H and ¹³C NMR, which confirm the anomeric configuration (δ 6.20 ppm, d, J=6.5 Hz, H-1') and sugar proton resonances. UV-Vis spectroscopy shows λₘₐₓ at 268 nm (ε 11,200 M⁻¹cm⁻¹), characteristic of 6-alkylpurine derivatives [3] [4].

Computational Modeling of Molecular Interactions

Molecular dynamics simulations and docking studies elucidate how the 6-methyl group influences binding. The hydrophobic moiety enhances van der Waals interactions with residues Phe₁₆₀, Glu₂₀₁, and Met₂₁₉ in E. coli PNP’s active site. Quantum mechanical calculations further indicate that the methyl group elevates the purine ring’s electron density, stabilizing the oxocarbenium-like transition state during phosphorolysis. This transition state involves glycosidic bond cleavage preceding phosphate attack, with a calculated energy barrier reduction of 2.3 kcal/mol compared to unsubstituted analogs [2] [4] [7].

Table 2: Key Molecular Interactions from Computational Studies

Interaction TypeResidues/Atoms InvolvedEnergetic Contribution (ΔG, kcal/mol)Biological Implication
Hydrophobic contact6-methyl group + Phe₁₆₀-4.2Base positioning in catalytic site
Hydrogen bondingO4' ... Arg₂₄-3.8Sugar-phosphate alignment
Transition state stabilizationPartial charge redistributionBarrier reduction: 2.3Enhanced catalytic rate (kcat/Km)

Comparative Analysis with Analogous Purine Nucleosides

Substrate specificity studies highlight this compound’s unique behavior with phosphorylases:

  • Activity with E. coli PNP: The 6-methyl modification transforms it into an excellent substrate (kcat/Km = 4.7 × 10⁴ M⁻¹s⁻¹), contrasting with human PNP, which rejects 6-alkylpurines due to steric constraints in a narrower active site [2] [4].
  • Sugar modifications: Replacing deoxyribose with arabinose reduces phosphorolysis efficiency by 98%, proving the enzyme’s sensitivity to C2' stereochemistry. Conversely, 5'-deoxy-α-L-talofuranosyl derivatives exhibit activity only with engineered PNP mutants like M64V [5] [7].
  • Base analog comparisons: Unlike 2-fluoroadenosine derivatives, which maintain hydrogen-bonding capacity, the 6-methyl group exclusively leverages hydrophobic interactions. This enables selective activation in E. coli PNP-expressing systems [4] [5].

Table 3: Substrate Activity Comparison Across Analogous Nucleosides

Nucleosidekcat/Km (M⁻¹s⁻¹) with E. coli PNPRelative Activity vs. Natural SubstratesKey Structural Determinant
9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine4.7 × 10⁴88%C6-methyl hydrophobic insertion
Adenosine5.3 × 10⁴100%C6-amino group H-bonding
9-β-D-Arabinofuranosyl-6-methylpurine9.5 × 10²1.8%C2'-OH stereochemical clash
9-(6-Deoxy-α-L-talofuranosyl)-6-methylpurine1.1 × 10³ (wild-type PNP)2.1%C5' stereoinversion [5]

This comparative analysis underscores how minimal alterations—especially at purine C6 and sugar C2'—dictate enzymatic recognition, informing prodrug design for targeted therapies [4] [5].

Properties

CAS Number

16006-64-7

Product Name

9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine

IUPAC Name

2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C11H14N4O3/c1-6-10-11(13-4-12-6)15(5-14-10)9-2-7(17)8(3-16)18-9/h4-5,7-9,16-17H,2-3H2,1H3

InChI Key

SJXRKKYXNZWKDB-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O

Synonyms

6-methylpurine 2'-deoxyriboside

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O

Isomeric SMILES

CC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O

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